Cas no 78892-44-1 (4-(2,6-dimethylphenyl)methyl-1H-imidazole)

4-(2,6-dimethylphenyl)methyl-1H-imidazole is a versatile organic compound with a distinct chemical structure. It features a 1H-imidazole core substituted with a 2,6-dimethylphenyl group, offering excellent solubility in various organic solvents. This compound is widely utilized in the synthesis of pharmaceuticals and agrochemicals, showcasing its significance in drug discovery and chemical research. Its structural characteristics contribute to its high reactivity, making it a valuable building block in organic synthesis.
4-(2,6-dimethylphenyl)methyl-1H-imidazole structure
78892-44-1 structure
Product Name:4-(2,6-dimethylphenyl)methyl-1H-imidazole
CAS No:78892-44-1
MF:C12H14N2
MW:186.252962589264
CID:563771
PubChem ID:133137
Update Time:2025-07-29

4-(2,6-dimethylphenyl)methyl-1H-imidazole Chemical and Physical Properties

Names and Identifiers

    • 1H-Imidazole,5-[(2,6-dimethylphenyl)methyl]-
    • 4-(2,6-DIMETHYL-BENZYL)-1H-IMIDAZOLE
    • 5-[(2,6-dimethylphenyl)methyl]-1H-imidazole
    • Mpv 207
    • 4-(2,6-dimethylphenyl)methyl-1H-imidazole
    • 1H-Imidazole, 4-((2,6-dimethylphenyl)methyl)-
    • PD162591
    • 4-(2',6'-dimethylbenzyl)-imidazole
    • 4-(2,6-dimethylbenzyl)imidazole
    • SCHEMBL2103783
    • DTXSID90229364
    • Mpv-207
    • 4-[(2,6-Dimethylphenyl)methyl]-1H-imidazole
    • 78892-44-1
    • EN300-1718531
    • WWEDEECRSOOIGH-UHFFFAOYSA-N
    • AKOS006289729
    • 4(5)-(2,6-Dimethylbenzyl)imidazole
    • Inchi: 1S/C12H14N2/c1-9-4-3-5-10(2)12(9)6-11-7-13-8-14-11/h3-5,7-8H,6H2,1-2H3,(H,13,14)
    • InChI Key: WWEDEECRSOOIGH-UHFFFAOYSA-N
    • SMILES: N1C=NC=C1CC1C(C)=CC=CC=1C

Computed Properties

  • Exact Mass: 186.11600
  • Monoisotopic Mass: 186.116
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 171
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 28.7Ų

Experimental Properties

  • Density: 1.077
  • Boiling Point: 384.3°C at 760 mmHg
  • Flash Point: 198.7°C
  • Refractive Index: 1.582
  • PSA: 28.68000
  • LogP: 2.61730

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Additional information on 4-(2,6-dimethylphenyl)methyl-1H-imidazole

4-(2,6-Dimethylphenyl)methyl-1H-Imidazole: A Comprehensive Overview

4-(2,6-Dimethylphenyl)methyl-1H-imidazole (CAS No. 78892-44-1) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique molecular structure, has shown promising potential in various applications, particularly in the development of novel therapeutic agents. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and recent advancements in the study of 4-(2,6-dimethylphenyl)methyl-1H-imidazole.

Chemical Structure and Properties

4-(2,6-Dimethylphenyl)methyl-1H-imidazole is a substituted imidazole derivative with a molecular formula of C13H15N3. The compound features a 1H-imidazole ring attached to a 2,6-dimethylphenylmethyl group. The presence of the imidazole ring imparts significant biological activity to the molecule, making it an attractive scaffold for drug design. The dimethylphenyl substituent enhances the lipophilicity and stability of the compound, which are crucial for its pharmacological properties.

The physical properties of 4-(2,6-dimethylphenyl)methyl-1H-imidazole include a melting point of approximately 85-87°C and a molecular weight of 209.27 g/mol. It is soluble in common organic solvents such as ethanol and dichloromethane but has limited solubility in water. These properties make it suitable for various synthetic and analytical techniques.

Synthesis Methods

The synthesis of 4-(2,6-dimethylphenyl)methyl-1H-imidazole can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of 2,6-dimethylbenzyl chloride with 1H-imidazole in the presence of a base such as potassium carbonate. This reaction typically proceeds under mild conditions and yields high purity products.

An alternative approach involves the use of microwave-assisted synthesis, which has gained popularity due to its efficiency and environmental friendliness. In this method, 2,6-dimethylbenzyl chloride and 1H-imidazole are mixed in a microwave reactor with a suitable solvent and base. The reaction is carried out at elevated temperatures for a short duration, resulting in high yields and reduced reaction times.

Biological Activities

4-(2,6-Dimethylphenyl)methyl-1H-imidazole has been extensively studied for its biological activities, particularly its potential as an anti-inflammatory agent and its role in modulating various cellular processes. Recent research has shown that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

In addition to its anti-inflammatory properties, 4-(2,6-dimethylphenyl)methyl-1H-imidazole has demonstrated antiproliferative activity against cancer cells. Studies have indicated that it can induce apoptosis in various cancer cell lines by disrupting mitochondrial function and activating caspase cascades. These findings suggest that this compound may have therapeutic potential in cancer treatment.

Clinical Applications and Research Advances

The potential clinical applications of 4-(2,6-dimethylphenyl)methyl-1H-imidazole are currently being explored through preclinical studies and early-stage clinical trials. One area of focus is its use as an adjunct therapy in inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD). Preliminary results from animal models have shown promising outcomes, with significant reductions in inflammation markers and improved disease symptoms.

In the realm of oncology, ongoing research is investigating the efficacy of 4-(2,6-dimethylphenyl)methyl-1H-imidazole in combination with existing chemotherapeutic agents. Early studies have indicated that this compound can enhance the cytotoxic effects of drugs such as cisplatin and doxorubicin, potentially leading to more effective treatment regimens with reduced side effects.

Safety and Toxicology

The safety profile of 4-(2,6-dimethylphenyl)methyl-1H-imidazole is an important consideration for its potential clinical use. Preclinical toxicology studies have shown that this compound exhibits low toxicity at therapeutic doses. However, further investigations are needed to fully understand its long-term safety and potential side effects.

To ensure safe usage in clinical settings, researchers are conducting comprehensive safety assessments using both in vitro and in vivo models. These studies aim to evaluate the compound's pharmacokinetics, metabolism, and potential interactions with other drugs or biological systems.

FUTURE DIRECTIONS AND CONCLUSIONS

The ongoing research on 4-(2,6-dimethylphenyl)methyl-1H-imidazole holds great promise for advancing our understanding of its biological activities and therapeutic potential. Future studies should focus on optimizing its pharmacological properties through structural modifications and exploring new delivery methods to enhance its bioavailability.

In conclusion, 4-(2,6-dimethylphenyl)methyl-1H-imidazole (CAS No. 78892-44-1) is a multifaceted compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for further development as a novel therapeutic agent.

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